![molecular formula C16H19NO4 B2959046 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide CAS No. 1396893-04-1](/img/structure/B2959046.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

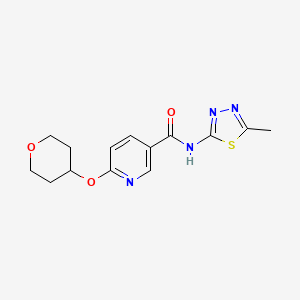

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide, also known as BHCA, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BHCA is a small molecule that has been shown to have an effect on the endocannabinoid system, a complex signaling network that plays a crucial role in the regulation of various physiological processes.

Scientific Research Applications

Polymerization Processes

Controlled Radical Polymerization : The polymerization of acrylamides containing amino acid moieties via reversible addition−fragmentation chain transfer (RAFT) demonstrates the controlled synthesis of polymers with specific functionalities. This technique allows for the production of homopolymers with narrow polydispersity, molecular weights controlled by the monomer/chain transfer agent ratio, and enhanced isotacticity, showcasing the potential of acrylamides in creating polymers for biomedical applications (Mori, Sutoh, & Endo, 2005).

RAFT Polymerization for Thermoresponsive Polymers : The RAFT polymerization of acrylamides containing proline and hydroxyproline moieties highlights the creation of water-soluble and thermoresponsive polymers. This process offers controlled synthesis, showcasing the versatility of acrylamides in developing polymers that respond to temperature changes, with potential applications in drug delivery systems (Mori, Kato, Matsuyama, & Endo, 2008).

Material Science and Surface Activity

Synthesis and Evaluation of Surface Active Agents : Research on the synthesis of surface active agents from acrylamide derivatives highlights their significant surface properties and antimicrobial activities. Such studies explore the potential of acrylamide derivatives in creating novel groups of nonionic surface active agents, pointing to applications in various industrial and pharmaceutical fields (Eissa, 2007).

Biodegradable Hydrogels for Drug Delivery : The development of biodegradable hydrogels through the free radical polymerization of acrylamide and acrylic acid showcases the potential of such materials in biomedical applications, particularly as drug delivery systems. These hydrogels' swelling behavior, degradation properties, and mechanical characteristics underscore their suitability for delivering therapeutic agents (Elvira, Mano, San Román, & Reis, 2002).

Chemical Reactions and Synthesis

Baylis-Hillman Reaction : Studies on the acceleration of the Baylis-Hillman reaction in polar solvents such as water and formamide, with the use of various amine catalysts, reveal the intricate roles of hydrogen bonding and solvent effects in chemical synthesis. This research provides insights into optimizing reaction conditions for synthesizing acrylamide derivatives, offering pathways to novel compounds (Aggarwal, Dean, Mereu, & Williams, 2002).

Synthesis of Novel Functionalized Monomers : The creation of novel acrylate monomers for polymerization, characterized by their thermal behavior, antibacterial, and antifungal activities, demonstrates the chemical versatility of acrylamide derivatives. Such research paves the way for developing new materials with specific properties for targeted applications (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-13-3-1-2-12(9-13)17-16(19)7-5-11-4-6-14-15(8-11)21-10-20-14/h4-8,12-13,18H,1-3,9-10H2,(H,17,19)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUMCMVGEACNQG-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC(C1)O)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)

![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)

![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)

![tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate](/img/structure/B2958982.png)

![1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2958983.png)

![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)